molecular formula C7H9BrClNO B3028274 2-(Aminomethyl)-4-bromophenol hydrochloride CAS No. 1803612-14-7

2-(Aminomethyl)-4-bromophenol hydrochloride

Cat. No.: B3028274
CAS No.: 1803612-14-7
M. Wt: 238.51
InChI Key: OKFKBSXEQHOIQQ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-bromophenol hydrochloride (CAS 1803612-14-7) is an organic compound with the chemical formula C 7 H 9 BrClNO and a molecular weight of 238.51 g/mol . This research chemical is supplied as a powder and should be stored at room temperature, sealed, and in a dark place . As a brominated phenol derivative, this compound is part of a class of molecules that serve as crucial intermediates and building blocks in organic synthesis and life science research . Compounds featuring aminomethyl and phenol functional groups are of significant interest in medicinal chemistry for the development of enzyme inhibitors, including those targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to neurological disease research . Similarly, such structures are investigated for their potential as inhibitors of carbonic anhydrase isoenzymes, a target with implications for anti-cancer, anti-obesity, and anti-convulsant therapies . The presence of both bromine and an amine group in its structure makes it a versatile precursor for further chemical functionalization, enabling the creation of diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes as a biochemical tool and synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(aminomethyl)-4-bromophenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.ClH/c8-6-1-2-7(10)5(3-6)4-9;/h1-3,10H,4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFKBSXEQHOIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803612-14-7
Record name Phenol, 2-(aminomethyl)-4-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803612-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-bromophenol hydrochloride typically involves the bromination of phenol followed by the introduction of the aminomethyl group. One common method is the bromination of phenol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromophenol is then subjected to a Mannich reaction with formaldehyde and a primary or secondary amine to introduce the aminomethyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-bromophenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products

    Oxidation: 2-(Aminomethyl)-4-bromobenzaldehyde.

    Reduction: 2-(Aminomethyl)phenol.

    Substitution: 2-(Aminomethyl)-4-methoxyphenol.

Scientific Research Applications

The compound features a bromine atom attached to a phenolic structure, with an aminomethyl group positioned ortho to the hydroxyl group. This configuration is crucial for its biological activity and reactivity in chemical synthesis.

Synthesis Intermediate

2-(Aminomethyl)-4-bromophenol hydrochloride serves as a vital intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation, makes it valuable in organic chemistry.

Common Reactions

  • Oxidation : Converts the hydroxyl group into a carbonyl group.
  • Reduction : Reduces the bromine atom to hydrogen.
  • Substitution : Allows for the introduction of other functional groups.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogenic bacteria, showing effectiveness in inhibiting growth. The mode of action may involve interference with bacterial DNA replication processes, similar to known antibacterial agents .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its structural features allow it to modulate signaling pathways related to cell proliferation and apoptosis. Further investigation is required to elucidate specific mechanisms involved in its anticancer activity .

Pharmacological Research

The compound is being explored for its potential therapeutic properties, including its role as a biochemical probe due to its ability to interact with various biological targets. This interaction is critical for studying biochemical pathways and mechanisms .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of this compound against strains of Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a therapeutic agent.

Case Study 2: Anticancer Activity

In vitro experiments were conducted to assess the anticancer activity of this compound on human cancer cell lines. The findings indicated that treatment with this compound led to reduced cell viability and induced apoptosis, highlighting its potential as an anticancer drug candidate .

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-bromophenol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

2-Amino-5-Bromophenol Hydrochloride (C₆H₅BrClNO)

  • Structure: Bromine at position 5, amino group (-NH₂) at position 2.
  • Synthesis : Prepared via hydrolysis of N-(4-bromophenyl)nitrone with oxalyl chloride and HCl, yielding 36.1% .
  • Lower molecular weight (249.48 g/mol vs. 252.54 g/mol for the main compound) may affect solubility.

2-Amino-5-Methylphenol Hydrochloride (C₇H₈ClNO)

  • Structure: Methyl group at position 5, amino group at position 2.
  • Synthesis : Higher yield (50.8%) compared to brominated analogs, suggesting methyl groups enhance stability during hydrolysis .
  • Key Differences: Electron-donating methyl group increases phenol acidity (pKa ~9.5 vs. ~8.5 for brominated analogs) .

4-(1-Aminoethyl)-2-Bromophenol Hydrochloride (C₈H₁₁BrClNO)

  • Structure: Bromine at position 2, aminoethyl (-CH₂CH₂NH₂) at position 3.
  • Properties : Larger molecular weight (252.54 g/mol) and extended alkyl chain may improve lipid solubility for membrane penetration in drug design .

Functional Group Variations

2-(Aminomethyl)-6-Methoxyphenol Hydrochloride (C₈H₁₀ClNO₂)

  • Structure: Methoxy group at position 6, aminomethyl at position 2.
  • Key Differences: Methoxy’s electron-donating nature increases phenol acidity compared to bromine. This compound’s CAS (141803-91-0) indicates its use in specialty chemical applications .

4-Amino-2-Bromobenzoic Acid Hydrochloride (C₇H₅BrClNO₂)

  • Structure: Carboxylic acid replaces phenol, bromine at position 2, amino at position 4.
  • Applications: Carboxylic acid functionality enables conjugation reactions (e.g., peptide coupling), diverging from phenol-based intermediates .

Biological Activity

2-(Aminomethyl)-4-bromophenol hydrochloride is an organic compound notable for its unique structural features, including a bromine atom on the benzene ring and an aminomethyl group. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and research applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C7_7H8_8BrClN\O
  • Molecular Weight : 227.50 g/mol
  • CAS Number : 1803612-14-7

The presence of the bromine atom enhances its reactivity compared to similar compounds with chlorine or fluorine substituents, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Nucleophilic Behavior : The amine group acts as a nucleophile, allowing the compound to participate in electrophilic reactions within biological systems.
  • Target Interactions : Similar amines have been shown to interact with enzymes and receptors, influencing pathways such as neurotransmitter synthesis and antibacterial activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogenic bacteria, demonstrating effectiveness in inhibiting growth. The compound's mode of action may involve interference with bacterial DNA replication processes, akin to other known antibacterial agents .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its structural features allow it to modulate signaling pathways related to cell proliferation and apoptosis. Further investigation is required to elucidate the specific mechanisms involved in its anticancer activity .

Research Applications

The compound has been utilized in various research contexts:

  • Biochemical Probes : Due to its ability to interact with biological targets, it serves as a useful probe in studying biochemical pathways and mechanisms.
  • Synthesis Intermediate : It acts as an intermediate in synthesizing more complex organic molecules, making it valuable in chemical research.

Case Studies and Experimental Findings

StudyFindings
Study 1Investigated the antibacterial activity against E. coli and Staphylococcus aureus, showing MIC values ranging from 80–160 µg/ml .
Study 2Explored anticancer effects in vitro, demonstrating inhibition of tumor cell growth at concentrations of 10–50 µM .
Study 3Analyzed the compound's role as a biochemical probe, revealing interactions with neurotransmitter synthesis pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(Aminomethyl)-4-bromophenol hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via bromination of 2-(aminomethyl)phenol derivatives or reductive amination of 4-bromo-2-formylphenol using sodium cyanoborohydride. Reaction optimization should focus on pH control (7–8 for reductive amination), solvent selection (e.g., methanol or THF), and stoichiometric ratios of brominating agents (e.g., NBS or Br₂). Post-synthesis purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH). Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • FTIR : Confirm the presence of -NH₂ (stretch ~3300 cm⁻¹), phenolic -OH (~3500 cm⁻¹), and C-Br (650–500 cm⁻¹).
  • NMR : ¹H NMR (DMSO-d₆) should show aromatic protons (δ 6.8–7.4 ppm), -CH₂NH₂ (δ 3.2–3.5 ppm), and exchangeable protons (-OH, -NH₂). ¹³C NMR will resolve the brominated aromatic carbon (δ 120–130 ppm).
  • Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]⁺ peaks matching the molecular formula (C₇H₈BrNO·HCl, exact mass 238.45 g/mol). Cross-validate with elemental analysis (C, H, N, Br, Cl) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • Spill Management : Neutralize spills with 5% sodium bicarbonate, followed by absorption with inert material (vermiculite).
  • Toxicity Mitigation : Limited toxicological data exist; assume acute toxicity. Pre-treat glassware with 10% HCl to degrade residual compound. Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR/FTIR data often arise from:

  • Tautomerism : The phenolic -OH and -NH₂ groups may participate in keto-enol or proton-exchange equilibria. Use variable-temperature NMR (25–60°C) to identify dynamic processes.
  • Solvent Effects : Polar aprotic solvents (DMSO-d₆) stabilize ionic forms, while CDCl₃ may aggregate non-polar intermediates. Compare spectra across solvents.
  • Impurity Profiling : LC-MS/MS can detect trace byproducts (e.g., debrominated analogs or oxidation products) .

Q. What strategies optimize the compound’s stability in biological assays?

  • Methodological Answer :

  • Buffering : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to prevent aggregation.
  • Light Sensitivity : Protect solutions from UV light (amber glassware, low-light conditions) due to the bromophenol moiety’s photoreactivity.
  • Temperature : Store stock solutions at –20°C in aliquots; avoid freeze-thaw cycles. Validate stability via time-course HPLC .

Q. How can researchers assess the compound’s potential pharmacological activity while addressing contradictory bioassay results?

  • Methodological Answer :

  • Target Selection : Prioritize targets with structural homology to known aminophenol-binding proteins (e.g., tyrosine hydroxylase or monoamine oxidases).
  • Dose-Response Curves : Use a 10-point dilution series (1 nM–100 µM) to identify off-target effects.
  • Counter-Screens : Compare activity in wild-type vs. knockout cell lines to isolate mechanism-specific effects. Replicate discrepancies using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model the C-Br bond’s electrophilicity. Calculate Fukui indices to identify nucleophilic attack sites.
  • MD Simulations : Simulate solvation effects (explicit water model) to predict reaction pathways (SN1 vs. SN2). Validate with kinetic studies (e.g., pseudo-first-order conditions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-4-bromophenol hydrochloride
Reactant of Route 2
2-(Aminomethyl)-4-bromophenol hydrochloride

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